4-(Pyrimidin-4-YL)benzaldehyde
Overview
Description
4-(Pyrimidin-4-YL)benzaldehyde is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It has a molecular weight of 184.2 .
Synthesis Analysis
The synthesis of 4-(Pyrimidin-4-YL)benzaldehyde involves several steps. One method involves the reaction of amidines with α-amino acid alkynyl ketones . Another method involves the reaction of NaOH with 4-(1 H -imidazol-I-yl)benzaldehyde and corresponding substituted acetophenone in methanol .Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-4-YL)benzaldehyde is represented by the linear formula C11H8N2O . The InChI key for this compound is ZZDNILJULVAAAS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-(Pyrimidin-4-YL)benzaldehyde are complex and varied. For instance, it can react with amidines to form pyrimidin-4-yl substituted α-amino acids .Physical And Chemical Properties Analysis
4-(Pyrimidin-4-YL)benzaldehyde is a white to yellow solid .Scientific Research Applications
Antiparasitic Activity
- A derivative of 4-(Pyrimidin-4-YL)benzaldehyde demonstrated significant antiparasitic activities against organisms like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, with a focus on minimizing toxicity to human cells (Azas et al., 2003).
Synthesis and Drug Development
- A study explored the synthesis of a water-soluble derivative of 4-(Pyrimidin-4-YL)benzaldehyde, highlighting its role as an important intermediate in the development of small molecule anticancer drugs (Zhang et al., 2018).
CDK4 Inhibitor Research
- Researchers designed and evaluated thieno[2,3-d]pyrimidin-4-yl hydrazone analogues, focusing on optimizing heteroaryl moieties at the hydrazone. This led to the identification of derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4), crucial in cancer research (Horiuchi et al., 2009).
Antimicrobial Research
- A study synthesized fluorine-containing heterocyclic systems based on 4-(Pyrimidin-4-YL)benzaldehyde derivatives, evaluating their in vitro antibacterial and antifungal activities. Some compounds showed promising antimicrobial activities (Chundawat et al., 2014).
Anti-inflammatory and Antitubercular Studies
- Pyrimidine derivatives synthesized from 4-(Pyrimidin-4-YL)benzaldehyde showed significant anti-inflammatory activities compared to standard drugs and also demonstrated moderate antitubercular activities (Bhat et al., 2014).
Molecular Synthesis for AIDS Chemotherapy
- A study focused on the cost-effective synthesis of pyrazole-based pyrimidine scaffolds, highlighting the potential application in AIDS chemotherapy. These derivatives were derived from 4-(Pyrimidin-4-YL)benzaldehyde-based compounds (Ajani et al., 2019).
Corrosion Inhibition Studies
- Compounds derived from 4-(Pyrimidin-4-YL)benzaldehyde showed effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential industrial applications (Ashassi-Sorkhabi et al., 2005).
Future Directions
The future directions for 4-(Pyrimidin-4-YL)benzaldehyde could involve further exploration of its pharmacological effects and potential applications in medicine. For instance, detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-pyrimidin-4-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNILJULVAAAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627126 | |
Record name | 4-(Pyrimidin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-4-YL)benzaldehyde | |
CAS RN |
210115-39-2 | |
Record name | 4-(Pyrimidin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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